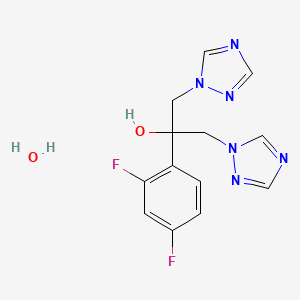

Fluconazole hydrate

Overview

Description

UK 49858 hydrate, also known as fluconazole hydrate, is a triazole antifungal compound. It is widely used in the treatment and prevention of both superficial and systemic fungal infections. This compound is particularly effective against Candida species, making it a valuable tool in combating fungal infections in various tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluconazole hydrate is synthesized through a multi-step process involving the reaction of 2,4-difluorobenzyl chloride with 1,2,4-triazole to form 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. This intermediate is then hydrated to produce this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Fluconazole hydrate primarily undergoes substitution reactions due to the presence of the triazole rings and the difluorophenyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophilic reagents such as sodium azide or potassium hydroxide.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted triazole derivatives and difluorophenyl compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Therapeutic Applications

1. Treatment of Fungal Infections

- Mucocutaneous Candidiasis : Fluconazole hydrate is commonly used to treat infections such as oropharyngeal candidiasis, esophageal candidiasis, and vulvovaginal candidiasis. Its oral bioavailability allows for convenient dosing in outpatient settings .

- Cryptococcal Meningitis : It serves as a second-line treatment for cryptococcal meningitis, particularly in immunocompromised patients, such as those with HIV/AIDS .

2. Prophylaxis in Immunocompromised Patients

- This compound is utilized to prevent fungal infections in patients undergoing chemotherapy or bone marrow transplantation. This prophylactic use significantly reduces the incidence of candidiasis in high-risk populations .

3. Off-Label Uses

- Recent studies have explored fluconazole's effectiveness against other fungal infections like blastomycosis and coccidioidomycosis, particularly in immunocompromised individuals .

Formulation Innovations

1. Transfersomal Gel Development

- Researchers have formulated fluconazole-embedded transfersomal gels aimed at enhancing the drug's delivery and efficacy against fungal infections. These gels utilize lipid-based carriers to improve penetration through biological membranes, potentially increasing therapeutic outcomes .

2. Cocrystal Hydrate Formulations

- Investigations into cocrystal hydrates of fluconazole with hydroxybenzoic acids have shown promise in improving solubility and stability profiles. These novel formulations can enhance bioavailability, which is critical for effective treatment .

Case Studies

1. Toxic Epidermal Necrolysis Induced by Fluconazole

- A case report documented a 52-year-old woman who developed toxic epidermal necrolysis following fluconazole treatment. This adverse reaction underscores the importance of monitoring patients for severe side effects during therapy .

2. Efficacy in Severe COVID-19 Cases

- A study highlighted the use of fluconazole in combination with echinocandins for treating invasive candidiasis in patients severely affected by COVID-19. The findings suggest that fluconazole can be an effective adjunct therapy in managing fungal infections during viral pandemics .

Summary Table of Applications

| Application | Details |

|---|---|

| Mucocutaneous Candidiasis | Treats infections like oropharyngeal and vulvovaginal candidiasis |

| Cryptococcal Meningitis | Used as a second-line treatment for central nervous system infections |

| Prophylaxis | Prevents fungal infections in immunocompromised patients |

| Transfersomal Gel | Innovative formulation to enhance drug delivery |

| Cocrystal Hydrate Formulations | Improves solubility and stability for better therapeutic efficacy |

| Adverse Reactions | Documented cases of severe reactions such as toxic epidermal necrolysis |

Mechanism of Action

Fluconazole hydrate exerts its antifungal effects by inhibiting the enzyme lanosterol 14-α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By blocking this enzyme, fluconazole disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Comparison

Fluconazole hydrate is unique among triazole antifungals due to its high selectivity for fungal cytochrome P450 enzymes and its minimal side effect profile. Unlike ketoconazole, which has significant hepatotoxicity, fluconazole is well-tolerated and can be administered orally. It also has a broader spectrum of activity compared to itraconazole and is more effective against certain Candida species .

Biological Activity

Fluconazole hydrate, a triazole antifungal agent, is primarily utilized in the treatment of various fungal infections, including candidiasis. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy against different fungal species, and potential interactions with other compounds. This article delves into the biological activity of this compound, supported by data tables and case studies.

Fluconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14-α-demethylase, a crucial component in the biosynthesis of ergosterol, which is essential for maintaining fungal cell membrane integrity. By binding to the heme group of this enzyme, fluconazole prevents the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterols and ultimately inhibiting fungal growth .

Pharmacokinetics

Fluconazole demonstrates favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : High tissue penetration; notably accumulates in the stratum corneum and cerebrospinal fluid (CSF) during meningitis.

- Protein Binding : Low protein binding (11-12%).

- Metabolism : Minimally metabolized in the liver with no significant metabolic cleavage.

- Elimination Half-Life : Approximately 24 hours .

Efficacy Against Fungal Species

Fluconazole is effective against a range of fungi, particularly Candida species. Its efficacy varies depending on the species and the presence of resistance mechanisms. The following table summarizes key findings from various studies assessing fluconazole's antifungal activity:

| Fungal Species | MIC (µg/mL) | Efficacy Description |

|---|---|---|

| Candida albicans | 0.5 - 8 | Effective; resistance observed in some strains |

| Candida tropicalis | 1 - 16 | Generally susceptible; variable resistance noted |

| Aspergillus fumigatus | >16 | Limited activity; often requires combination therapy |

| Cryptococcus neoformans | 2 - 8 | Effective; crucial for treating cryptococcal meningitis |

Case Studies

- Combination Therapy : A study demonstrated that simultaneous administration of fluconazole with amphotericin B resulted in enhanced fungicidal activity against C. albicans. However, staggered dosing reduced amphotericin B's effectiveness due to antagonistic interactions .

- Resistance Mechanisms : Research has shown that alterations in lanosterol 14-α-demethylase can lead to fluconazole resistance. Studies indicated that certain strains of C. albicans exhibited reduced susceptibility due to mutations in this enzyme .

- Synergistic Effects : The combination of fluconazole with flavonoids such as catechin and quercetin has been shown to enhance its antifungal activity by promoting phosphatidylserine exposure on fungal membranes .

Recent Research Findings

Recent studies have explored innovative approaches to enhance fluconazole's efficacy:

- Nanoparticle Formulations : Incorporation of fluconazole into hydroxyapatite matrices has shown promise in increasing its antifungal activity while reducing systemic toxicity .

- Analog Development : New analogs of fluconazole have been synthesized with improved selectivity and potency against resistant fungal strains, indicating potential for future therapeutic applications .

Q & A

Basic Research Questions

Q. How does the polymorphic nature of fluconazole hydrate influence its solubility and formulation stability?

this compound exists in multiple crystalline forms (I, II, and monohydrate), with solubility decreasing in the order: Form II (metastable) > Form I > Monohydrate. Hydrate formation occurs when Forms I or II are exposed to water or humidity, impacting dissolution rates and bioavailability. To characterize polymorphs, researchers should use differential scanning calorimetry (DSC), X-ray diffraction (XRD), and dynamic vapor sorption (DVS) to monitor phase transitions under controlled humidity. Stability studies during manufacturing and storage should assess excipient interactions, as some excipients may accelerate hydrate formation, altering drug performance .

Q. What validated analytical methods ensure precision in quantifying this compound in topical formulations (e.g., nail lacquer)?

UV spectrophotometry with derivative calibration curves (e.g., first-derivative UV) is a robust method for detecting fluconazole in low-solubility matrices like nail lacquer. Key steps include:

- Preparing calibration standards in relevant solvents (e.g., methanol:water mixtures) to match expected concentrations.

- Validating intra- and inter-day precision using relative standard deviation (RSD) thresholds (<2%).

- Testing recovery rates (95–105%) by spiking formulations with known fluconazole concentrations.

For reproducibility, use multiple analysts and spectrophotometers (e.g., UV-1601 vs. UV-1700) to confirm method robustness across labs .

Q. What is the molecular basis for fluconazole’s antifungal selectivity compared to other azoles (e.g., ketoconazole)?

Fluconazole inhibits fungal cytochrome P450 lanosterol 14α-demethylase (CYP51) at lower concentrations (0.3 mg/L for C. albicans) compared to ketoconazole, which requires 100-fold lower concentrations. This difference arises from fluconazole’s triazole ring and fluorine substitutions, enhancing binding affinity and reducing mammalian CYP450 inhibition. Researchers can validate selectivity via:

- In vitro MIC assays comparing fluconazole, miconazole, and ketoconazole against C. albicans hyphal growth.

- Molecular docking simulations to analyze ligand-CYP51 interactions .

Advanced Research Questions

Q. How can conflicting epidemiological data on fluconazole’s teratogenic risks be resolved in preclinical studies?

Contradictory reports on birth defects (e.g., cardiac septal defects vs. no increased stillbirth risk) require stratified analysis by dosage and exposure timing:

- Dose dependency : High-dose fluconazole (>300 mg cumulative) correlates with craniosynostosis and stillbirth (HR=4.10), while low doses (150–300 mg) show marginal risk (HR=1.47).

- Study design : Compare cohort registries (e.g., Denmark/Sweden) with case-control studies, adjusting for confounders like maternal age and comorbidities.

- Mechanistic studies : Use zebrafish or murine models to assess CYP26 inhibition (retinoic acid metabolism disruption) at varying doses .

Q. What experimental designs optimize fluconazole’s efficacy in cryptococcal meningitis when combined with amphotericin B?

The Lipo AmB/5FC/Flu regimen (liposomal amphotericin B + flucytosine + fluconazole) demonstrates superior cost-effectiveness in South African trials. Key considerations:

- Dosing schedule : Fluconazole 1200 mg/day for 14 days post-amphotericin B induction.

- Pharmacodynamic synergy : Validate fungal load reduction via cerebrospinal fluid (CSF) cultures and quantitative PCR.

- Toxicity monitoring : Track renal function (fluconazole clearance) and electrolyte imbalances (amphotericin B) .

Q. How does fluconazole stimulate neural progenitor cell (NPC) proliferation in vivo, and what are the translational implications?

In murine models, fluconazole (20 mg/kg/day for 28 days) increases EdU+ proliferating NPCs and BrdU+/NeuN+ neurons in the hippocampus. Methodological steps:

- Labeling : Administer EdU (50 mg/kg) 3 hours pre-euthanasia for proliferation snapshots; BrdU (50 mg/kg/day for 7 days) tracks neuronal differentiation.

- Transgenic models : Use gp120 mice (HIV-associated neurocognitive decline) to test fluconazole’s neuroprotective effects.

- Mechanistic focus : Assess fluconazole’s interaction with Wnt/β-catenin or BDNF pathways via RNA-seq .

Q. When is therapeutic drug monitoring (TDM) necessary for fluconazole in patients with renal dysfunction or obesity?

TDM is critical when pharmacokinetics deviate from population norms:

- Renal impairment : Adjust doses using creatinine clearance (CrCl) equations; validate plasma levels via HPLC or LC-MS/MS.

- Morbid obesity : Calculate loading doses based on lean body mass (LBM) to avoid underdosing.

- Adherence testing : Detect fluconazole in urine/plasma up to 7 days post-dose via validated assays .

Q. Methodological Guidance for Contradictory Data Analysis

Q. How should researchers address discrepancies in fluconazole’s efficacy against Cryptococcus gattii across species?

In koalas, fluconazole (10 mg/kg q12h) fails to suppress C. gattii, whereas human data show efficacy. Resolve via:

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N6O.H2O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21;/h1-3,6-9,22H,4-5H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZFKRINVAUJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.